Cas no 2309538-33-6 (1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole)

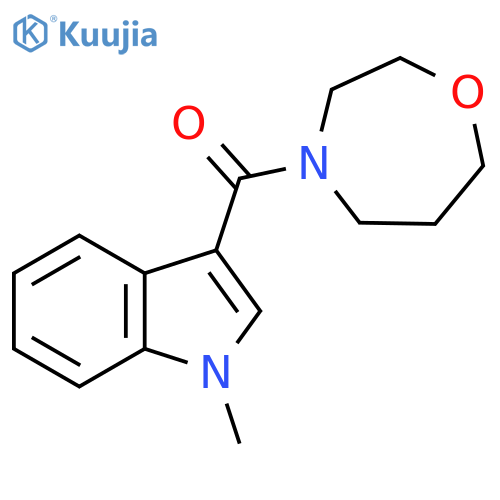

2309538-33-6 structure

商品名:1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole

CAS番号:2309538-33-6

MF:C15H18N2O2

メガワット:258.315623760223

CID:5326255

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone

- (1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone

- Z934952870

- 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole

-

- インチ: 1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3

- InChIKey: TWUVGFDRAYFJMR-UHFFFAOYSA-N

- ほほえんだ: O1CCCN(C(C2=CN(C)C3C=CC=CC2=3)=O)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 334

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 34.5

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6614-4667-5μmol |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 5μmol |

$94.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-40mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 40mg |

$210.0 | 2023-11-21 | |

| Life Chemicals | F6614-4667-10μmol |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 10μmol |

$103.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-25mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 25mg |

$163.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-15mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 15mg |

$133.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-30mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 30mg |

$178.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-50mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 50mg |

$240.0 | 2023-11-21 | |

| Life Chemicals | F6614-4667-20μmol |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 20μmol |

$118.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-5mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 5mg |

$103.5 | 2023-11-21 | |

| Life Chemicals | F6614-4667-1mg |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole |

2309538-33-6 | 90%+ | 1mg |

$81.0 | 2023-11-21 |

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2309538-33-6 (1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量